Osi-930

Content Navigation

CAS Number

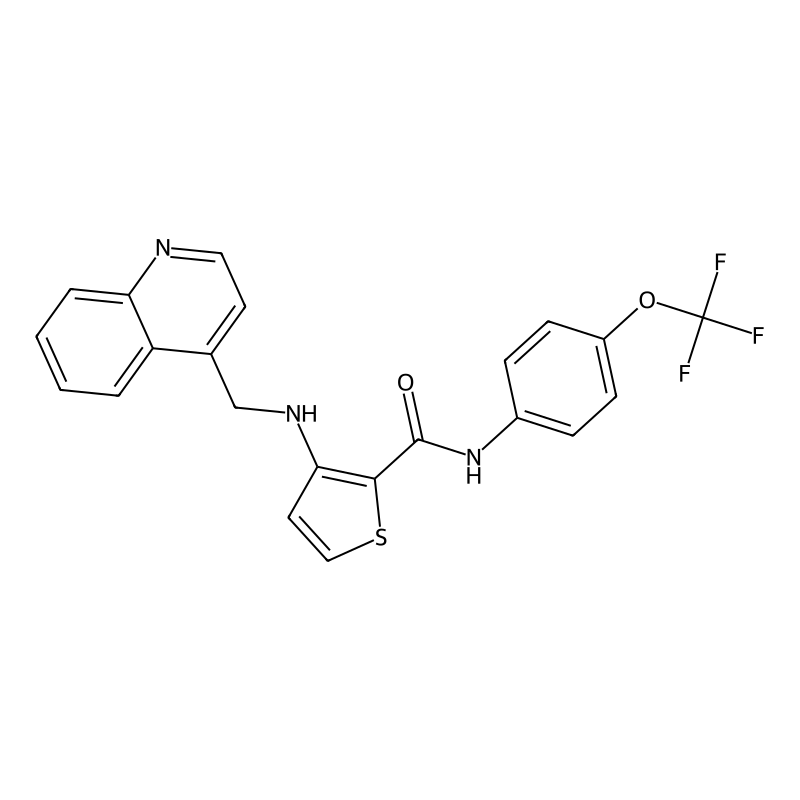

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Osi-930 is an orally bioavailable small molecule that functions as a potent, ATP-competitive inhibitor of the receptor tyrosine kinases c-Kit and KDR (VEGFR2). Its mechanism of action, which involves the dual inhibition of pathways crucial for both tumor cell proliferation (c-Kit) and angiogenesis (KDR), positions it as a valuable tool for preclinical research in various cancers. The compound demonstrates efficacy in mouse xenograft models, where its anti-tumor activity is linked to sustained inhibition of its molecular targets following oral administration. This profile makes it a relevant agent for studies involving solid tumors dependent on Kit and VEGFR signaling.

References

- [1] Garton, A. J., et al. OSI-930: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models. Cancer Research, 66(2), 1015-1024 (2006).

- [2] Yap, T. A., et al. First-in-human phase I trial of two schedules of OSI-930, a novel multikinase inhibitor, incorporating translational proof-of-mechanism studies. Clinical Cancer Research, 19(4), 909-919 (2013).

- [3] GIST Support International. OSI-930. Accessed April 24, 2026.

While other multi-kinase inhibitors like Sunitinib and Sorafenib also target c-Kit and VEGFRs, they are not direct substitutes for Osi-930. Each inhibitor possesses a distinct pharmacokinetic and pharmacodynamic profile, along with unique off-target kinase inhibition patterns. For example, Sorafenib also strongly inhibits the RAF/MEK/ERK pathway, a feature less prominent with Osi-930. These differences in selectivity and potency can lead to significant variations in experimental outcomes, toxicity profiles, and the need for protocol-specific optimization. Substituting Osi-930 with a seemingly similar compound without re-validation can compromise the reproducibility and interpretation of research findings, making direct replacement unsuitable for rigorous scientific studies.

References

- [1] Yap, T. A., et al. First-in-human phase I trial of two schedules of OSI-930, a novel multikinase inhibitor, incorporating translational proof-of-mechanism studies. Clinical Cancer Research, 19(4), 909-919 (2013).

- [2] An, S. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central (2015).

Potent Dual Inhibition of KDR (VEGFR2) and c-Kit

Osi-930 demonstrates potent, single-digit nanomolar inhibition of KDR and double-digit nanomolar inhibition of c-Kit. In biochemical assays, Osi-930 has an IC50 of 9 nM for KDR and 80 nM for c-Kit. For comparison, the widely used inhibitor Sorafenib shows IC50 values of 90 nM for VEGFR-2 (KDR) and 68 nM for c-Kit, indicating a different potency balance between the two targets.

| Evidence Dimension | Biochemical IC50 |

| Target Compound Data | KDR: 9 nM; c-Kit: 80 nM |

| Comparator Or Baseline | Sorafenib (KDR: 90 nM; c-Kit: 68 nM) |

| Quantified Difference | Osi-930 is 10-fold more potent against KDR than Sorafenib; Sorafenib is marginally more potent against c-Kit. |

| Conditions | In vitro biochemical kinase assays. |

This specific potency profile allows for strong anti-angiogenic activity via KDR while maintaining robust inhibition of c-Kit, a profile that may be advantageous for specific tumor models where this balance is critical.

Demonstrated In Vivo Efficacy and Target Inhibition in Xenograft Models

Osi-930 demonstrates significant, dose-dependent anti-tumor activity in vivo. In a mutant Kit-expressing HMC-1 human mast cell leukemia xenograft model, oral doses between 10 and 50 mg/kg resulted in prolonged inhibition of Kit phosphorylation and associated anti-tumor effects. In the NCI-H526 small cell lung cancer xenograft model (wild-type Kit), significant anti-tumor activity was observed at oral doses of 100 to 200 mg/kg. This demonstrates that orally administered Osi-930 achieves plasma concentrations sufficient to engage its targets and produce a therapeutic effect in established preclinical models.

| Evidence Dimension | In Vivo Anti-Tumor Activity (Oral Dosing) |

| Target Compound Data | Significant activity at 10-50 mg/kg (mutant Kit model) and 100-200 mg/kg (wild-type Kit model). |

| Comparator Or Baseline | Vehicle Control |

| Quantified Difference | Dose-dependent tumor growth inhibition and regression vs. control. |

| Conditions | Subcutaneous human tumor xenograft models in mice. |

This provides direct evidence of oral bioavailability and target engagement in a whole-animal system, confirming its suitability as a tool compound for in vivo preclinical studies.

Defined Solubility Profile for In Vitro and Formulation Work

Osi-930 offers a well-characterized solubility profile critical for reproducible in vitro and in vivo studies. It exhibits high solubility in DMSO at 56.33 mg/mL (127.04 mM) and moderate solubility in DMF at 30.0 mg/mL (67.65 mM), facilitating the preparation of concentrated stock solutions for cell-based assays. Its solubility in ethanol is lower at 3.0 mg/mL (6.77 mM), and it has limited aqueous solubility, with a value of 0.33 mg/mL in a 1:1 DMSO:PBS (pH 7.2) mixture. This information is essential for avoiding compound precipitation in aqueous buffers and for developing suitable vehicle formulations for animal studies.

| Evidence Dimension | Solubility in Common Lab Solvents |

| Target Compound Data | DMSO: 127.04 mM; DMF: 67.65 mM; Ethanol: 6.77 mM |

| Comparator Or Baseline | Standard laboratory solvents |

| Quantified Difference | High solubility in common organic solvents, limited in aqueous media. |

| Conditions | Standard laboratory conditions. |

Predictable solubility prevents experimental artifacts from compound precipitation and enables the reliable preparation of dosing solutions, ensuring accurate and reproducible results.

Preclinical In Vivo Studies Requiring Oral Administration

Based on its demonstrated ability to achieve target inhibition and anti-tumor effects in xenograft models following oral dosing, Osi-930 is a suitable choice for long-term preclinical efficacy studies where oral administration is preferred for ease of use and to better mimic clinical dosing regimens.

Investigation of Tumors Co-Dependent on Angiogenesis and c-Kit Signaling

The dual potency profile of Osi-930 against both KDR (VEGFR2) and c-Kit makes it an effective tool for studying cancers where both angiogenesis and direct c-Kit-driven proliferation are key therapeutic targets, such as certain gastrointestinal stromal tumors (GIST) or small cell lung cancers.

In Vitro Screening and Mechanistic Studies in Oncology

The high solubility of Osi-930 in DMSO allows for the straightforward preparation of concentrated stock solutions necessary for high-throughput screening and a wide range of cell-based assays, ensuring compound delivery without vehicle-induced artifacts.

References

- [1] Garton, A. J., et al. OSI-930: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models. Cancer Research, 66(2), 1015-1024 (2006).

- [2] Yap, T. A., et al. First-in-human phase I trial of two schedules of OSI-930, a novel multikinase inhibitor, incorporating translational proof-of-mechanism studies. Clinical Cancer Research, 19(4), 909-919 (2013).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Dates

2. Gruber, Harry E.; Jolly, Douglas; Perez, Omar. Recombinant replication-competent retroviral vectors expressing therapeutic products for treatment of proliferative disorders. PCT Int. Appl. (2010), 194pp. CODEN: PIXXD2 WO 2010036986 A2 20100401 CAN 152:423197 AN 2010:402977

3. Patel, Jay; Korlipara, Vijaya L. Design, synthesis, and evaluation of OSI-930 analogs as dual c-Kit and KDR (VEGFR-2) tyrosine kinase inhibitors. Abstracts of Papers, 238th ACS National Meeting, Washington, DC, United States, August 16-20, 2009 (2009), MEDI-144. CODEN: 69LVCL AN 2009:984314

4. Steinberg, Joyce L.; Gupta, Neeraj; Pradhan, Rajendra S.; Enschede, Sari H.; Humerickhouse, Rod A. Pharmaceutical dosage form for oral administration of tyrosine kinase inhibitor. PCT Int. Appl. (2009), 38pp. CODEN: PIXXD2 WO 2009100176 A2 20090813 CAN 151:253972 AN 2009:976624

5. Bosch Genover, Jaime; Fernandez Lobato, Mercedes. Treatment of portal hypertension and related conditions by combined inhibition of the VEGF and PDGF signaling pathways. PCT Int. Appl. (2009), 30pp. CODEN: PIXXD2 WO 2009092442 A1 20090730 CAN 151:212495 AN 2009:918301

6. Garton, Andrew J.; Franklin, Maryland. Combined treatment with an EGFR kinase inhibitor and an inhibitor of c-kit. U.S. Pat. Appl. Publ. (2009), 40 pp. CODEN: USXXCO US 2009136517 A1 20090528 CAN 151:1315 AN 2009:652406

7. Haley, John; Thomson, Stuart. Biological markers predictive of anti-cancer response to kinase inhibitors. PCT Int. Appl. (2008), 106pp. CODEN: PIXXD2 WO 2008127719 A1 20081023 CAN 149:486833 AN 2008:1281025

8. Bradner, James Elliot; Shen, John Paul; Perlstein, Ethan Oren; Rubinsztein, David; Sarkar, Sovan; Schreiber, Stuart L. Modulators for regulating autophagy, and therapeutic uses and combinations. PCT Int. Appl. (2008), 159pp. CODEN: PIXXD2 WO 2008122038 A1 20081009 CAN 149:440403 AN 2008:1211287

9. Medower, Christine; Wen, Lian; Johnson, William W. Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology (2008), 21(8), 1570-1577. CODEN: CRTOEC ISSN:0893-228X. CAN 149:298699 AN 2008:932957

10. Tiollier, Jerome; Sicard, Helene; Bonnafous, Cecile. Improved methods of using phosphoantigen for the treatment of cancer. PCT Int. Appl. (2008), 107pp. CODEN: PIXXD2 WO 2008059052 A1 20080522 CAN 148:577360 AN 2008:614166